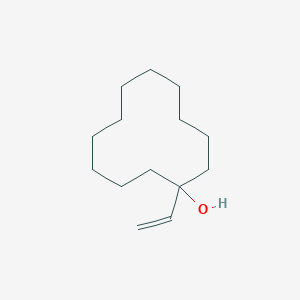

1-Vinylcyclododecanol

Cat. No. B8726330

M. Wt: 210.36 g/mol

InChI Key: IKDAAKTZPNAEIT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06951964B2

Procedure details

5 g (23.8 mmol) of 1-vinylcyclododecanol, quartz reactor 25/400 mm, temperature 660° C.±10, vaporization at 125-135° C. (airbath temperature) in about 30 min. Nitrogen stream about 1-2 l/h, vacuum 4-6 mbar. The oily condensate began to crystallize in the cool trap already. 4.4 g (88% crude yield) of a wax-like solid were obtained which, according to GC and GC/MS analyses, comprises as well as 80-85% of the main component also up to about 5% cyclododecanone and about 5-10% other components which, according to the molecular masses found, are dehydrogenation products. Recrystallization twice from hexane at 0° and −20° C., gave 3.6 g (72%) of cyclotetradecanone (GC purity>98%) as colorless needles with a melting point of 56° C.

[Compound]

Name

quartz

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([C:3]1([OH:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=[CH2:2].C1(=O)CCCCCCCCCCC1>>[C:3]1(=[O:15])[CH2:1][CH2:2][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1(CCCCCCCCCCC1)O

|

[Compound]

|

Name

|

quartz

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCCCCCCC1)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize in the cool trap already

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

4.4 g (88% crude yield) of a wax-like solid were obtained which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization twice from hexane at 0°

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCCCCCCCCCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.6 g | |

| YIELD: PERCENTYIELD | 72% | |

| YIELD: CALCULATEDPERCENTYIELD | 71.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |